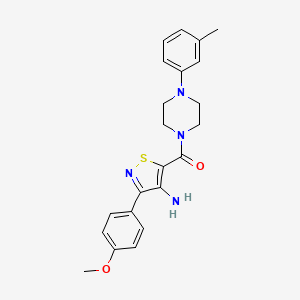

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Description

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a heterocyclic compound featuring an isothiazole core substituted with a 4-amino group and a 3-(4-methoxyphenyl) moiety. The isothiazole ring is linked via a methanone bridge to a 4-(m-tolyl)piperazine group, a structural motif common in pharmaceuticals targeting neurological receptors due to piperazine’s affinity for central nervous system (CNS)-related proteins . The 4-methoxyphenyl substituent on the isothiazole may enhance lipophilicity and influence binding interactions, while the amino group could improve solubility or participate in hydrogen bonding.

Properties

IUPAC Name |

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-15-4-3-5-17(14-15)25-10-12-26(13-11-25)22(27)21-19(23)20(24-29-21)16-6-8-18(28-2)9-7-16/h3-9,14H,10-13,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRMBKHWDFLBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isothiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the isothiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Isothiazole Ring Formation

The isothiazole core is typically synthesized using thiourea as a precursor. For example, a thiourea derivative reacts with a ketone under reflux conditions to form the isothiazole ring . This step is critical for establishing the heterocyclic framework.

Piperazine Coupling via Amide Bond Formation

The piperazine moiety is introduced through amide bond formation between the methanone carbonyl and the piperazine nitrogen. This step may involve coupling reagents (e.g., EDC/HOBt) or direct condensation .

Substituent Incorporation

-

4-Methoxyphenyl group : Attached via nucleophilic aromatic substitution or electrophilic substitution, depending on the precursor’s reactivity.

-

m-Tolyl group : Introduced during piperazine synthesis, often via alkylation or alkylation of the piperazine ring .

Key Functional Groups and Reactivity

The compound’s reactivity stems from its functional groups:

Isothiazole Ring

-

Electrophilic sites : Positions 3 and 5 on the isothiazole ring are prone to electrophilic substitution (e.g., halogenation, nitration).

-

Nucleophilic sites : The amino group at position 4 can undergo acylation, alkylation, or condensation reactions.

Piperazine Moiety

-

Basic nitrogen : Participates in acid-base reactions or acts as a nucleophile in alkylation/acylation.

-

Ring flexibility : Allows for conformational changes that may influence reactivity in biological systems.

Methanone Carbonyl

-

Electrophilic carbonyl : Susceptible to nucleophilic attack (e.g., hydride addition, Grignard reagents).

-

Amide bond stability : Resistant to hydrolysis under neutral conditions but reactive under acidic/basic conditions .

DNA Intercalation

The compound’s extended aromatic system (isothiazole + 4-methoxyphenyl) may enable DNA intercalation, a mechanism observed in related piperazine derivatives . Computational docking studies could validate this interaction.

Anticancer Activity

Related triazole and piperazine derivatives exhibit sub-micromolar IC₅₀ values against cancer cell lines (e.g., MCF-7) . The compound’s structural similarity suggests analogous mechanisms, such as DNA damage or topoisomerase inhibition.

Hydrogen Bonding and Crystallographic Behavior

The amino and carbonyl groups may form intermolecular hydrogen bonds, as seen in analogous triazole derivatives . This behavior could influence solubility and bioavailability.

Experimental Validation

Key experimental techniques for studying reactions include:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isothiazole, including the compound , exhibit significant antimicrobial properties. Studies have shown that similar compounds can act against various bacterial strains, making them candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results suggest that the structural features of the compound may enhance its efficacy against microbial infections .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Similar isothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Induction of Apoptosis

In a study examining the effects of isothiazole derivatives on cancer cell lines, it was found that treatment led to:

- Cell cycle arrest in the S phase.

- Up-regulation of pro-apoptotic proteins.

- Down-regulation of anti-apoptotic proteins.

This evidence supports the hypothesis that the compound could be developed as a therapeutic agent for cancer treatment .

Neuropharmacology

The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which could lead to applications in treating mood disorders or neurological conditions.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects, making this compound a candidate for research into treatments for inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Research Findings and Insights

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of isothiazole derivatives. By altering substituents on the piperazine ring or the isothiazole moiety, researchers aim to optimize efficacy and reduce toxicity.

Table 2: Structure-Activity Relationship Studies

| Modification | Observed Effect |

|---|---|

| Methyl group addition | Increased potency against bacteria |

| Hydroxyl substitution | Enhanced anti-cancer activity |

| Fluoro substitution | Improved bioavailability and stability |

These insights underline the significance of chemical modifications in drug development processes .

Mechanism of Action

The mechanism of action of (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Observations:

Pyrazole derivatives () exhibit analgesic activity, suggesting that the target compound’s isothiazole-piperazine hybrid may share similar receptor interactions.

Substituent Effects: 4-Amino Group: Unique to the target compound, this group may enhance solubility or hydrogen bonding compared to hydroxyl () or halogen substituents (). Methoxy vs. Hydroxy/Halogen: The 4-methoxyphenyl group’s electron-donating nature could improve metabolic stability relative to 4-hydroxyphenyl () or chloro/fluorophenyl groups ().

Piperazine Modifications :

- The m-tolyl substituent on piperazine in the target compound contrasts with 4-fluorophenyl or trimethoxyphenyl groups in analogs (). These variations influence lipophilicity and steric bulk, impacting blood-brain barrier penetration or receptor affinity.

Pharmacological Implications

- Antimicrobial Potential: Thiazole derivatives with triazolyl substituents () show antimicrobial activity, suggesting the target compound’s isothiazole core and amino group may confer similar properties.

- Analgesic Activity : Pyrazole derivatives with methoxyphenyl groups () exhibit analgesic effects, hinting at possible shared mechanisms with the target compound.

Biological Activity

The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a synthetic derivative that exhibits significant biological activities, including antitumor, antibacterial, and antifungal properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of isothiazole derivatives with piperazine moieties. The reaction conditions often include the use of catalysts such as KI/oxone in an aqueous medium with ultrasound activation, which enhances yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are employed to confirm the structure.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives with similar piperazine structures have shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that certain derivatives reduced cell viability significantly compared to control groups .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound A | U-87 | 70 |

| Compound B | MDA-MB-231 | 45 |

| Target Compound | U-87 | 60 |

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against a range of Gram-positive and Gram-negative bacteria. The results indicate that the compound exhibits moderate to strong antibacterial activity. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

| Bacteria | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. Studies have reported its effectiveness against various fungal strains, suggesting its potential as an antifungal agent in therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For instance, it may act as an inhibitor of topoisomerases or interfere with microtubule dynamics in cancer cells, leading to apoptosis. The presence of the isothiazole ring contributes to its reactivity and interaction with biological macromolecules .

Case Studies

- Anticancer Study : A study evaluated a series of piperazine derivatives for their anticancer properties using various cell lines. The results indicated that modifications in the piperazine ring significantly impacted cytotoxicity profiles.

- Antimicrobial Evaluation : Another research focused on synthesizing derivatives based on isothiazole scaffolds. The study showcased the correlation between structural modifications and enhanced antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and solvent systems for synthesizing (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

Formation of the isothiazole core by reacting 4-methoxybenzaldehyde derivatives with thiourea or thioamides under acidic conditions .

Coupling the isothiazole intermediate with a pre-functionalized piperazine moiety (e.g., 4-(m-tolyl)piperazine) using a carbonylating agent like phosgene or triphosgene .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) are optimal for cyclization, while toluene or ethyl acetate are suitable for coupling reactions due to their moderate polarity and ability to stabilize intermediates .

- Table 1 : Solvent Effects on Reaction Yield (Hypothetical Data Based on ):

| Solvent | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Cyclization | 78 | 95 |

| Toluene | Coupling | 65 | 90 |

| Ethyl Acetate | Work-up Purification | 85 | 98 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3) and piperazine (δ ~2.5–3.5 ppm for N-CH2) groups .

- X-ray Crystallography : Resolve the spatial arrangement of the isothiazole and piperazine moieties, particularly the dihedral angle between the aromatic rings, which impacts electronic properties .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~450–470) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the isothiazole (e.g., replacing 4-methoxyphenyl with 4-hydroxyphenyl) and piperazine (e.g., m-tolyl vs. halogenated aryl groups) to assess effects on target binding .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for kinase or receptor targets) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

- Table 2 : Hypothetical SAR Data (Based on ):

| Substituent (R1) | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-OCH3 | 0.45 | -9.2 |

| 4-OH | 0.78 | -8.5 |

| 4-Cl | 1.20 | -7.8 |

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., solvent purity, assay temperature/pH) across studies. For instance, DMSO concentrations >1% in cell-based assays may artificially inflate activity .

- Reproducibility Tests : Replicate key studies under standardized conditions, including controls for off-target effects (e.g., counter-screening against related enzymes) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple sources to identify outliers or confounding variables .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Fate Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices (e.g., water, soil) under varying pH and UV exposure .

- Ecotoxicology : Conduct Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity, with LC50/EC50 calculations .

- Computational Modeling : Apply tools like EPI Suite to predict biodegradability (e.g., Biowin score) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.